Neochebulagic acid
Description
Neochebulagic acid is a benzopyran tannin found in various plant species, including Phyllanthus emblica (Indian gooseberry). It has garnered attention due to its potential health benefits and biological activities.
Properties
Molecular Formula |
C41H32O28 |
|---|---|
Molecular Weight |
972.7 g/mol |
IUPAC Name |
4-[3-carboxy-1-[[6,7,8,11,12,13,22-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-1-oxopropan-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |
InChI |
InChI=1S/C41H32O28/c42-13-1-8(2-14(43)24(13)49)36(59)69-41-31(56)34-32(66-40(63)12(6-19(47)48)23-22-11(5-17(46)27(52)30(22)55)38(61)67-33(23)35(57)58)18(65-41)7-64-37(60)9-3-15(44)25(50)28(53)20(9)21-10(39(62)68-34)4-16(45)26(51)29(21)54/h1-5,12,18,23,31-34,41-46,49-56H,6-7H2,(H,47,48)(H,57,58) |
InChI Key |
MEUUWCKGFAIYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)OC(=O)C(CC(=O)O)C6C(OC(=O)C7=CC(=C(C(=C67)O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
- Neochebulagic acid is isolated from Phyllanthus emblica (also known as Emblica officinalis or Indian gooseberry).
- While natural sources remain the primary route for obtaining this compound, synthetic methods are also explored.
- specific synthetic routes and reaction conditions are not widely documented.
- Industrial-scale production methods for this compound are not well-established due to its limited commercial demand.
Chemical Reactions Analysis
Neochebulagic acid undergoes various reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may yield derivatives with altered properties.
Substitution: this compound can undergo substitution reactions.
Common Reagents: Glutathione, enzymes, and other biologically relevant molecules.
Major Products: The exact products depend on reaction conditions and substrates.
Scientific Research Applications
Neochebulagic acid has diverse applications:
Medicine: It exhibits immunosuppressive properties, hepatoprotective effects, and inhibits alpha-glucosidase, a relevant enzyme in diabetes studies.
Antimicrobial Activity: Active against Staphylococcus aureus and Candida albicans.
Antioxidant Properties: May contribute to cellular protection.
Mechanism of Action
- Neochebulagic acid’s effects involve molecular targets and pathways, but detailed mechanisms remain an area of ongoing research.
Comparison with Similar Compounds
- Neochebulagic acid’s uniqueness lies in its specific structure and bioactivity.
- Similar compounds include chebulagic acid (from Terminalia chebula) and corilagin (from Terminalia catappa) .
Biological Activity
Neochebulagic acid is a hydrolyzable tannin derived from the fruit of Terminalia chebula, a plant renowned for its medicinal properties in traditional medicine systems such as Ayurveda and Tibetan medicine. This article explores the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects based on recent research findings.
Chemical Structure and Properties
This compound is structurally related to other ellagitannins and is characterized by its complex polyphenolic structure. It is formed through the hydrolysis of chebulagic acid and exhibits significant antioxidant properties due to the presence of multiple hydroxyl groups that can donate electrons to free radicals.
Antioxidant Activity
Mechanisms of Action
This compound demonstrates potent antioxidant activity, which is crucial in protecting cells from oxidative stress. The compound's ability to scavenge free radicals and chelate metal ions contributes to its protective effects against oxidative damage. Studies have shown that this compound can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in biological systems.
Research Findings
- DPPH Radical Scavenging : this compound exhibited a concentration-dependent scavenging effect on DPPH radicals, indicating its potential as a natural antioxidant.
- Cellular Protection : In vitro studies indicated that this compound could protect human cells from oxidative damage induced by hydrogen peroxide, enhancing cell viability and reducing apoptosis rates.
Anti-Inflammatory Effects
This compound has been studied for its anti-inflammatory properties, which may be beneficial in managing chronic inflammatory conditions.
Mechanisms of Action
The compound modulates various signaling pathways involved in inflammation, including the inhibition of nuclear factor kappa B (NF-κB) activation, which plays a critical role in the expression of pro-inflammatory cytokines.
Case Studies
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing natural preservatives or therapeutic agents.
Research Findings
- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of common bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Fungal Activity : The compound also exhibits antifungal activity against species like Candida albicans, highlighting its broad-spectrum antimicrobial potential.
Table: Summary of Biological Activities
| Biological Activity | Mechanism | Research Findings |
|---|---|---|
| Antioxidant | Scavenges free radicals | DPPH scavenging, protects against oxidative stress |
| Anti-inflammatory | Inhibits NF-κB activation | Reduces TNF-α and IL-6 levels in animal models |
| Antimicrobial | Inhibits bacterial and fungal growth | Effective against E. coli and C. albicans |
Q & A
Q. What analytical techniques are most reliable for identifying neochebulagic acid in complex plant extracts?
- Methodology : Use ultra-high-performance liquid chromatography coupled with ion mobility-quadrupole time-of-flight mass spectrometry (UHPLC/IM-QTOF-MS) to separate and identify this compound based on retention time, observed mass (Da), and collision cross-section (CCS) values. Validate findings by comparing measured CCS values (±1–3% error) against predicted values and MS/MS fragmentation patterns .
- Key Considerations : Ensure reproducibility by standardizing solvent systems, column types, and ionization parameters. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .
Q. How can this compound be isolated from Terminalia chebula with minimal degradation?
- Methodology : Employ a multi-step solvent extraction (e.g., ethanol/water gradients) followed by preparative HPLC. Monitor degradation using stability studies under varying pH and temperature conditions. Purify fractions via centrifugal partition chromatography (CPC) to minimize oxidative decomposition .
- Challenges : Optimize extraction time and solvent polarity to balance yield and compound integrity. Use antioxidants like ascorbic acid in extraction buffers to prevent phenolic oxidation .
Q. What structural features of this compound contribute to its antioxidant activity?
- Methodology : Perform density functional theory (DFT) calculations to map electron-donating groups (e.g., galloyl moieties) and hydrogen-bonding sites. Validate experimentally via radical scavenging assays (DPPH, ABTS) and correlation with redox potentials measured by cyclic voltammetry .
- Data Interpretation : Compare activity trends with structurally related compounds (e.g., chebulagic acid) to isolate critical functional groups .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodology : Use cell-based models (e.g., HepG2 for hepatoprotection, RAW 264.7 for anti-inflammatory activity) with dose-response curves (IC₅₀ determination). Include positive controls (e.g., quercetin for antioxidants) and assess cytotoxicity via MTT assays .
- Pitfalls : Account for solubility issues by using dimethyl sulfoxide (DMSO) carriers at concentrations <0.1% to avoid solvent toxicity .
Advanced Research Questions
Q. How do mechanistic studies resolve conflicting data on this compound’s pro-oxidant vs. antioxidant effects?
- Methodology : Conduct redox-cycling assays (e.g., xanthine oxidase inhibition) under controlled oxygen tension. Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) generation in different cellular compartments .
- Contradiction Analysis : Compare results across cell types (e.g., cancer vs. normal cells) and contextualize with intracellular glutathione levels .
Q. What strategies address variability in this compound quantification across laboratories?
- Methodology : Implement a harmonized protocol using certified reference materials (CRMs) and inter-laboratory validation via ring trials. Standardize calibration curves and internal standards (e.g., deuterated analogs) to reduce matrix effects .
- Statistical Approach : Apply multivariate analysis (PCA) to identify sources of variability (e.g., extraction methods, instrument calibration) .
Q. How can synthetic routes for this compound be optimized to improve scalability?
- Methodology : Develop a semi-synthetic approach using chebulagic acid as a precursor. Optimize esterification conditions (e.g., carbodiimide coupling) and monitor regioselectivity via LC-MS/MS. Use green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times .
- Quality Control : Characterize intermediates via high-resolution MS and chiral chromatography to ensure stereochemical fidelity .
Q. What computational models predict this compound’s interactions with biological targets?
- Methodology : Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to study binding affinities with enzymes like COX-2 or NF-κB. Validate predictions with surface plasmon resonance (SPR) binding assays .
- Limitations : Address force field inaccuracies for phenolic compounds by refining partial charge assignments using quantum mechanics .
Q. How does this compound’s bioavailability impact its therapeutic potential?
- Methodology : Perform pharmacokinetic studies in rodent models using LC-MS/MS to measure plasma concentrations. Assess first-pass metabolism via liver microsome assays and identify major metabolites .
- Formulation Strategies : Test nano-encapsulation (e.g., liposomes) to enhance solubility and intestinal absorption .
Q. What multi-omics approaches elucidate this compound’s systemic effects?
- Methodology : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (UHPLC-Q-Exactive HF-X) data from treated cell lines. Use pathway enrichment analysis (KEGG, Reactome) to identify modulated networks .
- Data Integration : Apply machine learning (e.g., random forest) to prioritize high-confidence targets and reduce false-discovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
